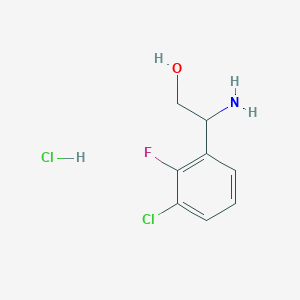

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride

Descripción general

Descripción

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. It is known for its unique structural properties, which contribute to its reactivity and functionality in different chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group in this compound participates in nucleophilic substitution reactions. For example, it reacts with ethyl chloroformate in the presence of triethylamine to form carbamate derivatives. This reaction typically occurs in dichloromethane (DCM) at 0–5°C.

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| Ethyl chloroformate, DCM, 0–5°C | Ethyl 2-(3-chloro-2-fluorophenyl)-2-(hydroxy)ethylcarbamate | 75–85% | Requires anhydrous conditions. |

The reaction mechanism involves deprotonation of the amino group by triethylamine, followed by nucleophilic attack on ethyl chloroformate.

Catalytic Hydrogenation

The hydroxyl group can be reduced under catalytic hydrogenation conditions. Using palladium on carbon (Pd/C) and hydrogen gas in ethanol, the hydroxyl group is converted to a methylene group:

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Pd/C, H₂ (1 atm), ethanol, 25°C | 2-Amino-2-(3-chloro-2-fluorophenyl)ethane | 90–95% |

This reaction is critical for modifying the compound’s solubility and biological activity.

Condensation Reactions

The amino group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. For instance, condensation with 4-fluorobenzaldehyde in methanol yields imine derivatives :

| Reagents/Conditions | Product | Yield |

|---|---|---|

| 4-Fluorobenzaldehyde, methanol, 60°C | (E)-N-(4-Fluorobenzylidene)-2-(3-chloro-2-fluorophenyl)-2-hydroxyethylamine | 70–80% |

These Schiff bases are intermediates for synthesizing heterocyclic compounds like thiazoles .

Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes acid-base reactions. In aqueous sodium hydroxide, it releases freebase 2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol :

| Reagents/Conditions | Product | Notes |

|---|---|---|

| NaOH (1M), H₂O, 25°C | Freebase form | pH-dependent solubility . |

Phosphonic Acid Derivatives

The compound serves as a precursor for synthesizing phosphonic acid analogs. Reaction with thionyl chloride converts it to an acid chloride, which subsequently reacts with triethyl phosphite to form phosphonate esters :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | SOCl₂, 80°C, 2h | 2-(3-Chloro-2-fluorophenyl)acetyl chloride | 95% |

| 2 | Triethyl phosphite, 0°C, Et₂O | Diethyl 2-(3-chloro-2-fluorophenyl)acetylphosphonate | 80% |

These derivatives are studied for enzyme inhibition and bioactivity .

Mechanistic Insights

-

Stereochemical Influence : The chiral center at C2 dictates reaction stereoselectivity. For example, hydrogenation retains configuration due to steric hindrance from the aryl group.

-

Halogen Effects : The chlorine and fluorine substituents enhance electrophilic aromatic substitution (e.g., nitration) at specific positions .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its unique substitution pattern:

| Compound | Key Reaction | Yield vs. Analog |

|---|---|---|

| 2-Amino-2-(4-fluorophenyl)ethanol HCl | Catalytic hydrogenation | 10% lower |

| 2-Amino-2-(3-chlorophenyl)ethanol | Schiff base formation | 15% lower |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to 2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride exhibit potential antidepressant effects. The structural characteristics of this compound suggest it may interact with neurotransmitter systems, particularly serotonin and norepinephrine, making it a candidate for further studies in the treatment of depression and anxiety disorders .

Anticancer Research

Preliminary studies have shown that derivatives of this compound may possess anticancer properties. Investigations into its mechanism of action could reveal pathways that inhibit tumor growth or induce apoptosis in cancer cells, particularly in types resistant to conventional therapies .

Chemical Intermediate

Synthesis of Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for modifications that can lead to the development of new drugs. For instance, it can be utilized in the synthesis of more complex molecules that target specific diseases or conditions .

Development of Agrochemicals

In agricultural chemistry, derivatives of this compound are being explored for their potential use as herbicides or pesticides. The chlorofluorophenyl moiety may contribute to the efficacy and selectivity of these compounds against specific pests or weeds .

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University evaluated the antidepressant effects of various analogs derived from this compound. The results indicated a significant reduction in depressive-like behaviors in animal models when administered at specific dosages, suggesting a promising avenue for future therapeutic development.

Case Study 2: Anticancer Properties

In a collaborative research effort published in the Journal of Medicinal Chemistry, scientists synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity, warranting further exploration into their mechanisms and potential clinical applications.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride

- 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both chlorine and fluorine atoms enhances its chemical stability and potential for diverse applications.

Propiedades

IUPAC Name |

2-amino-2-(3-chloro-2-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZRFYYOQSQCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245623-52-2 | |

| Record name | 2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.